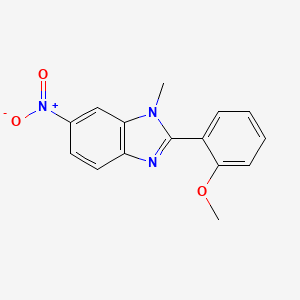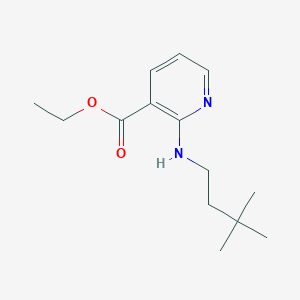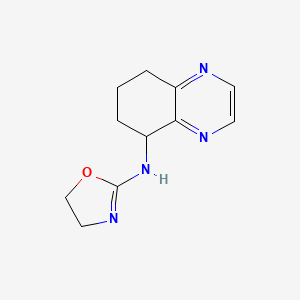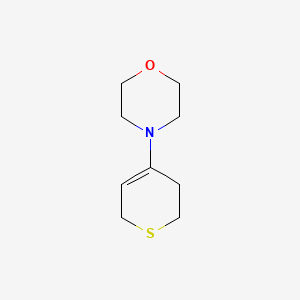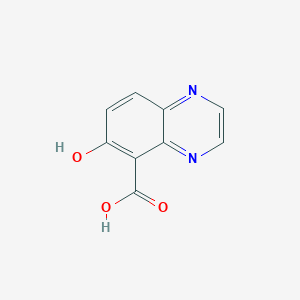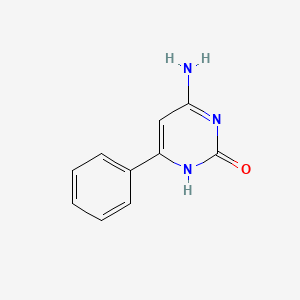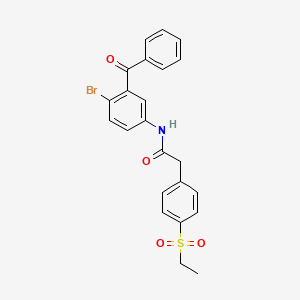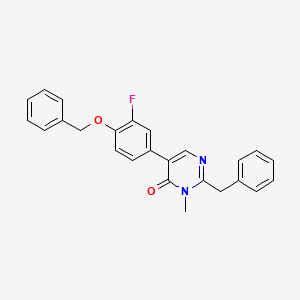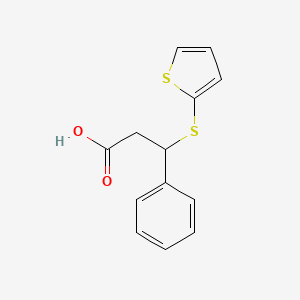![molecular formula C10H7IN2O3 B13878070 8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a naphthyridine core, which is a fused ring system consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate typically involves the iodination of a naphthyridine precursor followed by esterification. One common method involves the reaction of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5-position. The resulting iodinated intermediate is then esterified using methanol and a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom at the 5-position can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 8-oxo-5-iodo-1,6-naphthyridine-7-carboxylate.
Reduction: Formation of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis. In anticancer research, it may induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate: Lacks the iodine atom at the 5-position, resulting in different reactivity and biological activity.
8-Hydroxy-5-iodo-1,6-naphthyridine-7-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
5-Iodo-1,6-naphthyridine-7-carboxylate: Lacks the hydroxyl group at the 8-position, affecting its chemical and biological properties.
Uniqueness
Methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate is unique due to the presence of both the hydroxyl and iodine functional groups, which confer distinct reactivity and biological activity
Propiedades
Fórmula molecular |
C10H7IN2O3 |
|---|---|
Peso molecular |
330.08 g/mol |
Nombre IUPAC |
methyl 8-hydroxy-5-iodo-1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C10H7IN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3 |
Clave InChI |
MCXNAYNARJUQOC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


